2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo-pyrazine derivative characterized by a bicyclic pyrazolo[1,5-a]pyrazine core. Key structural features include:
- Position 2: A 3,4-dimethylphenyl group, which contributes steric bulk and lipophilicity.
- Molecular formula: C₂₂H₂₀FN₃S (calculated molecular weight: 377.48 g/mol) .
Its design leverages substituents common in kinase inhibitors and receptor antagonists, where pyrazolo-pyrazine scaffolds are known for their bioactivity .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYMOWPFAAQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable 3,4-dimethylphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the 3-Fluorobenzylthio Group: This is typically done via a thiol-ene reaction or a nucleophilic substitution where a 3-fluorobenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-fluorobenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the pyrazolo[1,5-a]pyrazine core or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-fluorobenzylthio group could enhance its binding affinity to certain targets, while the pyrazolo[1,5-a]pyrazine core may facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties:
Key Structural and Functional Comparisons :
4-Methoxyphenyl (): Methoxy’s electron-donating nature improves solubility but may reduce target binding in hydrophobic pockets. 3-Chloro-4-ethoxyphenyl (): Chloro (electron-withdrawing) and ethoxy (electron-donating) create a polarized scaffold, possibly altering reactivity in nucleophilic environments.
Substituent Effects at Position 4 :
- (3-Fluorobenzyl)thio (Target) : The thioether linker provides moderate flexibility and sulfur-mediated interactions (e.g., hydrogen bonding). Fluorine enhances electronegativity without significant steric effects.
- Piperazinyl () : Piperazine introduces a basic nitrogen, improving water solubility and enabling salt formation for pharmacokinetic optimization.
Core Modifications :
- Pyrazolo[1,5-a]pyrazine vs. Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine () : The pyrido-pyrimidine core in adds a nitrogen atom, altering π-π stacking and hydrogen-bonding capacity, which correlates with weak antiproliferative activity in cancer models.
Biological Activity: The piperazinyl derivative () demonstrated adenosine A2a receptor antagonism (Ki < 100 nM), highlighting the importance of basic nitrogen in receptor binding . Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups () exhibit enhanced metabolic stability, a trait absent in the target compound due to its thioether linkage .
Biological Activity
2-(3,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C17H18F N3S
- Molecular Weight : 305.41 g/mol
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a dimethylphenyl group and a fluorobenzyl thioether moiety, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit anti-cancer properties through multiple mechanisms:
Biological Activity Data
The following table summarizes the biological activity findings related to similar compounds in the literature:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.25 | Apoptosis via caspase activation |
| Compound B | MDA-MB-231 (Breast Cancer) | 0.50 | Inhibition of NF-κB |
| Compound C | Plasmodium falciparum | 16 | Antimalarial activity |
Case Studies
- Anticancer Activity : A study conducted on a series of pyrazolo derivatives demonstrated that certain compounds significantly inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values lower than traditional chemotherapeutics like cisplatin . The mechanism involved the induction of apoptosis through caspase pathways.
- Antimicrobial Effects : Another study evaluated a range of pyrazolo compounds against Plasmodium falciparum, revealing moderate antimalarial activity with some derivatives achieving IC50 values as low as 16 nM without cytotoxicity to human cell lines . This indicates a potential for developing new antimalarial agents based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
